molecular formula C25H30N2O4S B2810671 4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline CAS No. 902945-62-4

4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline

Cat. No. B2810671
CAS RN: 902945-62-4
M. Wt: 454.59
InChI Key: YRXVPZLZUYHEND-UHFFFAOYSA-N
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Description

“4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is a chemical compound with the CAS Number: 554423-28-8 . It has a molecular weight of 268.38 . The compound is in powder form and is typically stored at room temperature .


Molecular Structure Analysis

The Inchi Code for “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is 1S/C13H20N2O2S/c1-10-7-11 (2)9-15 (8-10)18 (16,17)13-5-3-12 (14)4-6-13/h3-6,10-11H,7-9,14H2,1-2H3 .


Physical And Chemical Properties Analysis

The melting point of “4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]aniline” is between 157-158 degrees Celsius .

Scientific Research Applications

Chemical Structure and Biological Evaluation

"4-(3,5-Dimethylpiperidin-1-yl)-6,7-dimethoxy-3-tosylquinoline" is a compound that belongs to a class of chemicals with potential for various scientific research applications. This compound shares structural similarities with known bioactive molecules, which suggests its potential for repurposing in various therapeutic areas. For instance, chloroquine derivatives, characterized by their quinoline scaffold, have been explored for their antimalarial effects and potential repurposing for infectious and noninfectious diseases due to their biochemical properties (Njaria, Okombo, Njuguna, & Chibale, 2015). Similarly, tetrahydroisoquinolines, with structural motifs related to quinoline derivatives, have been investigated for therapeutic activities against cancer, malaria, and other diseases (Singh & Shah, 2017).

Anticancer Applications

Compounds with quinoline and isoquinoline structures have shown promise in cancer research. For example, the study of serotonin 5-HT(6) receptor ligands, including compounds with quinoline systems, has suggested their potential role in cognition enhancement and possibly in cancer therapy (Russell & Dias, 2002). The antioxidant properties of certain quinoline derivatives have also been noted for their potential in preventing oxidative stress, a factor in cancer development (de Koning, 2002).

Antimicrobial and Antiviral Research

Chlorogenic acid, structurally related to quinoline derivatives through its polyphenolic nature, demonstrates broad biological activities including antimicrobial and antiviral effects, which highlight the potential of structurally related compounds in infectious disease research (Naveed et al., 2018).

Organic Optoelectronics and OLED Applications

The structure of "this compound" suggests potential applications beyond therapeutics. For instance, BODIPY-based materials, which include quinoline derivatives, have been utilized in organic light-emitting diodes (OLEDs) and other optoelectronic devices, indicating the possible utility of this compound in developing new materials for technology applications (Squeo & Pasini, 2020).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

4-(3,5-dimethylpiperidin-1-yl)-6,7-dimethoxy-3-(4-methylphenyl)sulfonylquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H30N2O4S/c1-16-6-8-19(9-7-16)32(28,29)24-13-26-21-12-23(31-5)22(30-4)11-20(21)25(24)27-14-17(2)10-18(3)15-27/h6-9,11-13,17-18H,10,14-15H2,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRXVPZLZUYHEND-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CN(C1)C2=C(C=NC3=CC(=C(C=C32)OC)OC)S(=O)(=O)C4=CC=C(C=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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